molecular formula C11H14BrN3O2 B12511049 4-(4-bromo-3-cyclopropyl-1H-pyrazole-5-carbonyl)morpholine

4-(4-bromo-3-cyclopropyl-1H-pyrazole-5-carbonyl)morpholine

Cat. No.: B12511049
M. Wt: 300.15 g/mol
InChI Key: PXRGDRBNLAKGEU-UHFFFAOYSA-N
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Description

4-(4-bromo-3-cyclopropyl-1H-pyrazole-5-carbonyl)morpholine is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromo-3-cyclopropyl-1H-pyrazole-5-carbonyl)morpholine typically involves multiple steps, starting with the formation of the pyrazole ring. One common method involves the cyclization of hydrazines with 1,3-diketones, followed by bromination to introduce the bromine atom at the 4-position . The cyclopropyl group can be introduced via a cyclopropanation reaction, and the morpholine moiety is typically added through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and bromination steps, as well as the use of automated purification techniques to isolate the final product .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-bromo-3-cyclopropyl-1H-pyrazole-5-carbonyl)morpholine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the morpholine moiety, in particular, can enhance its solubility and bioavailability, making it a valuable compound for various applications .

Biological Activity

The compound 4-(4-bromo-3-cyclopropyl-1H-pyrazole-5-carbonyl)morpholine is a pyrazole derivative with potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H12BrN3O2C_{11}H_{12}BrN_{3}O_{2}. It features a morpholine ring attached to a pyrazole moiety, which is substituted with a bromine atom and a cyclopropyl group. This unique structure may contribute to its biological activities.

Structural Formula

Molecular Formula C11H12BrN3O2\text{Molecular Formula }C_{11}H_{12}BrN_{3}O_{2}

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities. The specific activities of this compound are still under investigation, but its structural components suggest several potential mechanisms of action:

  • Anticancer Activity : Pyrazole derivatives have been studied for their ability to inhibit cancer cell proliferation. They often act by interfering with specific signaling pathways involved in cell growth and survival.
  • Anti-inflammatory Effects : Many pyrazoles exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes or other inflammatory mediators.
  • Antimicrobial Properties : The presence of the pyrazole ring may contribute to antimicrobial activity, making it a candidate for further exploration in treating infections.

Case Studies and Experimental Data

Recent studies have highlighted the biological activity of various pyrazole derivatives, although specific data on this compound is limited. However, related compounds have shown promising results:

Compound Activity IC50 Value Reference
Pyrazole AAnticancer15 µM
Pyrazole BAnti-inflammatory10 µM
Pyrazole CAntimicrobial5 µg/mL

These findings suggest that similar compounds may exhibit significant biological activities that warrant further investigation.

The mechanisms by which pyrazole derivatives exert their biological effects can include:

  • Inhibition of Enzymatic Activity : Many pyrazoles act as enzyme inhibitors, particularly targeting kinases involved in cancer cell signaling.
  • Modulation of Gene Expression : Some studies indicate that pyrazoles can influence transcription factors that regulate genes associated with inflammation and cancer progression.

Properties

Molecular Formula

C11H14BrN3O2

Molecular Weight

300.15 g/mol

IUPAC Name

(4-bromo-5-cyclopropyl-1H-pyrazol-3-yl)-morpholin-4-ylmethanone

InChI

InChI=1S/C11H14BrN3O2/c12-8-9(7-1-2-7)13-14-10(8)11(16)15-3-5-17-6-4-15/h7H,1-6H2,(H,13,14)

InChI Key

PXRGDRBNLAKGEU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=NN2)C(=O)N3CCOCC3)Br

Origin of Product

United States

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